molecular formula C20H25NO7S B13348758 Dimethyl 5-(N-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)isophthalate

Dimethyl 5-(N-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)isophthalate

Cat. No.: B13348758
M. Wt: 423.5 g/mol
InChI Key: OTODYEPMKDZONN-UHFFFAOYSA-N
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Description

Dimethyl 5-(N-(7,7-dimethyl-2-oxobicyclo[221]heptan-1-yl)methylsulfonamido)isophthalate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-(N-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)isophthalate typically involves multiple steps. One common method includes the reaction of 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid with methanesulfonyl chloride to form the corresponding sulfonyl chloride derivative. This intermediate is then reacted with dimethyl isophthalate in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(N-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)isophthalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the sulfonamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Dimethyl 5-(N-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)isophthalate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Dimethyl 5-(N-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)isophthalate involves its interaction with specific molecular targets. The sulfonamido group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl (7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonate: Similar structure but different functional groups.

    7-Oxabicyclo[2.2.1]heptane derivatives: Share the bicyclic core but differ in substituents.

Uniqueness

Dimethyl 5-(N-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)isophthalate is unique due to its combination of a bicyclic structure with a sulfonamido group, which imparts specific chemical and biological properties not found in other similar compounds .

Properties

Molecular Formula

C20H25NO7S

Molecular Weight

423.5 g/mol

IUPAC Name

dimethyl 5-[(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-methylsulfonylamino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C20H25NO7S/c1-19(2)14-6-7-20(19,16(22)11-14)21(29(5,25)26)15-9-12(17(23)27-3)8-13(10-15)18(24)28-4/h8-10,14H,6-7,11H2,1-5H3

InChI Key

OTODYEPMKDZONN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)C2)N(C3=CC(=CC(=C3)C(=O)OC)C(=O)OC)S(=O)(=O)C)C

Origin of Product

United States

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